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Compound of Interest

Compound Name: (Z)-Rilpivirine-d4

Cat. No.: B15580697 Get Quote

An In-depth Technical Guide on (Z)-Rilpivirine-d4: Chemical Properties and Structure

Introduction
(Z)-Rilpivirine-d4 is the deuterated Z-isomer of Rilpivirine, a non-nucleoside reverse

transcriptase inhibitor (NNRTI). While the (E)-isomer of Rilpivirine is an approved antiretroviral

drug for the treatment of HIV-1 infection, the (Z)-isomer is typically considered an impurity.[1][2]

[3] The deuterated form, (Z)-Rilpivirine-d4, serves as an important analytical standard for use

in pharmacokinetic studies and for the accurate quantification of the (Z)-Rilpivirine isomer in

bulk drug substances and pharmaceutical formulations, often employing techniques like ultra-

high-performance liquid chromatography (UHPLC).

Chemical Properties and Structure
(Z)-Rilpivirine-d4 is a structural analogue of Rilpivirine, distinguished by the cis-configuration

of the cyanoethenyl group and the presence of four deuterium atoms on one of the phenyl

rings. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based

analytical methods.

Table 1: Chemical Properties of (Z)-Rilpivirine-d4
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Property Value Source

Chemical Formula C₂₂H₁₄D₄N₆ [4]

Molecular Weight 370.44 g/mol [4]

CAS Number Not Available [4]

Physical Appearance
White to yellow solid (for

Rilpivirine-d6)
[5]

Solubility

Slightly soluble in DMSO and

Ethyl Acetate (heated) (for

Rilpivirine-d6)

[5]

Note: Physical appearance and solubility data are for a related deuterated compound,

Rilpivirine-d6, and are likely similar for (Z)-Rilpivirine-d4.

Chemical Structure
The structure of (Z)-Rilpivirine-d4 features a central pyrimidine ring connected to a deuterated

4-cyanophenyl group and a 4-((Z)-2-cyanoethenyl)-2,6-dimethylphenyl group. The "Z"

designation indicates that the higher priority substituents on either side of the carbon-carbon

double bond of the ethenyl group are on the same side.

Mechanism of Action of Rilpivirine
Rilpivirine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), an essential

enzyme for viral replication.[6][7] It binds to an allosteric hydrophobic pocket near the active

site of the enzyme.[6] This binding induces a conformational change in the reverse

transcriptase, which inhibits its function and blocks the conversion of viral RNA into DNA,

thereby halting the viral replication cycle.[6][7] The flexibility of the Rilpivirine molecule allows it

to adapt to the binding pocket, which contributes to its high potency and reduced susceptibility

to resistance mutations compared to other NNRTIs.[8]
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Mechanism of Action of Rilpivirine
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Mechanism of Rilpivirine as an HIV-1 Reverse Transcriptase Inhibitor.

Experimental Protocols
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Synthesis of (Z)-Rilpivirine
The synthesis of Rilpivirine typically involves the condensation of two key intermediates: (E)-3-

(4-amino-3,5-dimethylphenyl)acrylonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[2]

[9] This reaction often yields a mixture of (E) and (Z) isomers. The (Z)-isomer is generally

formed as a minor product.[2] Forced degradation studies, such as through alkaline hydrolysis

or photodegradation, can also lead to the formation of the (Z)-isomer from the (E)-isomer.[4][10]

General Synthetic Step for Rilpivirine Isomers:

Reaction Setup: A mixture of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile

hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile is prepared in a suitable

solvent, such as acetonitrile.

Reaction Conditions: The reaction mixture is heated under reflux. Some methods have

explored microwave irradiation to reduce the reaction time from many hours to around 90

minutes.[9]

Product Mixture: The reaction produces a mixture of (E)-Rilpivirine and (Z)-Rilpivirine. The

proportion of the Z-isomer can vary depending on the reaction conditions.

Purification: The isomers are then separated and purified using chromatographic techniques,

such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Method for the Quantification of (E) and (Z)
Isomers
A validated reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC)

method is crucial for the simultaneous separation and quantification of (E) and (Z)-Rilpivirine.[4]

Table 2: UHPLC Method Parameters for Rilpivirine Isomer Separation
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Parameter Condition

Column
Waters Acquity ethylene bridged hybrid Shield

RP18 (150 × 2.1 mm, 1.7 μm)

Column Temperature 35.0°C

Mobile Phase
Gradient elution of acetonitrile and 0.05% formic

acid in 10 mM ammonium formate

Flow Rate 0.30 ml/min

Detection
Photo-diode array (PDA) detector and/or Mass

Spectrometer

Source:[4][10]

Detailed Protocol for UHPLC Analysis:

Standard and Sample Preparation:

Prepare a stock solution of (Z)-Rilpivirine-d4 as an internal standard.

Prepare calibration standards containing known concentrations of (E)-Rilpivirine and (Z)-

Rilpivirine.

Dissolve the bulk drug substance or tablet formulation in a suitable diluent to achieve a

concentration within the calibration range.

Chromatographic Run:

Equilibrate the UHPLC system with the initial mobile phase composition.

Inject the prepared sample onto the column.

Run the gradient elution program to separate the isomers and other related substances.

Data Acquisition and Analysis:
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Monitor the eluent using a PDA detector at an appropriate wavelength and/or a mass

spectrometer.

Identify the peaks for (E)-Rilpivirine and (Z)-Rilpivirine based on their retention times

compared to the standards.

Quantify the amount of each isomer by integrating the peak areas and comparing them

against the calibration curve.
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UHPLC Workflow for Rilpivirine Isomer Analysis
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Workflow for the analysis of Rilpivirine isomers using UHPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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